molecular formula C19H16F3N3O2 B2968427 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034421-13-9

1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2968427
CAS No.: 2034421-13-9
M. Wt: 375.351
InChI Key: LLDRLURCEBTMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine ring, and a trifluoromethoxybenzoyl group

Preparation Methods

The synthesis of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole and pyrrolidine rings, followed by the introduction of the trifluoromethoxybenzoyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the trifluoromethoxybenzoyl group via nucleophilic substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Scientific Research Applications

1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)27-17-8-4-1-5-14(17)18(26)24-10-9-13(11-24)25-12-23-15-6-2-3-7-16(15)25/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDRLURCEBTMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.